molecular formula C19H16N2O3S B2407045 benzyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate CAS No. 327068-32-6

benzyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate

Cat. No.: B2407045
CAS No.: 327068-32-6
M. Wt: 352.41
InChI Key: HTFUQCBXSXHNBW-UHFFFAOYSA-N
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Description

benzyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a synthetic organic compound that belongs to the pyran family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

benzyl 6-amino-5-cyano-2-methyl-4-thiophen-2-yl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-16(19(22)23-11-13-6-3-2-4-7-13)17(15-8-5-9-25-15)14(10-20)18(21)24-12/h2-9,17H,11,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUQCBXSXHNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CS2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl cyanide with an appropriate aldehyde and a thiophene derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

benzyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, which can be categorized as follows:

Antioxidant Activity

Research indicates that compounds with similar structures to benzyl 6-amino-5-cyano derivatives have demonstrated significant antioxidant properties. For instance, studies have shown that certain substituted thiophene derivatives possess strong antioxidant capabilities, making them potential candidates for further exploration in health-related applications .

Antibacterial Properties

Benzyl 6-amino-5-cyano derivatives have shown promising antibacterial effects against various bacterial strains. A study highlighted that compounds with similar thiophene structures exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that benzyl 6-amino-5-cyano could also have similar properties .

Anticancer Activity

Preliminary investigations into the anticancer potential of benzyl 6-amino-5-cyano derivatives reveal that these compounds may exhibit cytotoxic effects against cancer cell lines. Research has indicated that similar structures can induce apoptosis in cancer cells, particularly in breast cancer models . The presence of the thiophene moiety seems to enhance this activity.

Potential Therapeutic Applications

Given its biological activities, benzyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate holds promise in several therapeutic areas:

Drug Development

The compound's antioxidant and antibacterial properties make it a candidate for developing new drugs aimed at treating infections and oxidative stress-related diseases. The ability to modify its structure could lead to more potent derivatives.

Cancer Therapy

With the observed anticancer activity, further studies could position this compound as a lead for designing new anticancer agents. Its mechanism of action could be explored through molecular docking studies and in vivo experiments to understand its efficacy better against specific cancer types .

Research Case Studies

StudyFocusFindings
K. Madhavi et al. (2016)Synthesis and evaluation of thiophene derivativesIdentified strong antioxidant and antibacterial properties in related compounds .
Székely et al. (2008)Antituberculosis propertiesHighlighted the potential of thiophene derivatives in treating tuberculosis .
PMC7268483 (2020)Anticancer activity assessmentDemonstrated promising cytotoxic effects against breast cancer cell lines using structurally similar compounds .

Mechanism of Action

The mechanism of action of benzyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
  • Benzyl 6-amino-5-cyano-2-methyl-4-(2-furyl)-4H-pyran-3-carboxylate

Uniqueness

benzyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Biological Activity

Benzyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate, a compound with the CAS number 327068-32-6, is a member of the pyran family and has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula: C19H16N2O3S
  • Molar Mass: 352.41 g/mol
  • Structure: The compound features a pyran ring with various functional groups, including an amino group, cyano group, and a thiophene moiety, which contribute to its biological properties.

Biological Activities

This compound exhibits a range of biological activities, primarily linked to its structural components. Key activities include:

  • Antitumor Activity:
    • Studies have shown that derivatives of 4H-pyran compounds possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzyl 6-amino-5-cyano derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MDA-MB-435 .
  • Antimicrobial Properties:
    • The presence of the thiophene ring enhances the compound's ability to inhibit microbial growth. Research indicates that pyran derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects:
    • The compound has been evaluated for its potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The amino and cyano groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Cellular Interaction: The compound may induce apoptosis in cancer cells through pathways involving caspase activation and reactive oxygen species (ROS) generation .

Study on Antitumor Activity

A recent study investigated the cytotoxic effects of several pyran derivatives, including benzyl 6-amino variants. The results indicated that certain derivatives exhibited significant inhibition against multiple cancer cell lines with IC50 values ranging from 0.24 to 0.58 µM .

CompoundCell LineIC50 (µM)
5eHCT1160.25
5fMDA-MB-4350.29
7lRPMI-82620.24

Study on Antimicrobial Activity

In another study focusing on antimicrobial properties, benzyl 6-amino derivatives were tested against common pathogens. The results showed promising activity against both Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for benzyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • One-pot multicomponent reactions are commonly employed for similar 4H-pyran derivatives. A typical protocol involves refluxing equimolar ratios of benzyl acetoacetate, malononitrile, thiophene-2-carbaldehyde, and ammonium acetate in ethanol or methanol under acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysis .
  • Optimization : Reaction time (4–8 hrs), temperature (70–80°C), and catalyst loading (5–10 mol%) should be varied systematically. Monitor progress via TLC or HPLC. High yields (>85%) are achievable with excess ammonium acetate to drive cyclization .
    • Key Characterization : Confirm product purity via melting point (e.g., 180–190°C range) and spectroscopic methods (IR: ν ~2200 cm⁻¹ for nitrile, ~1700 cm⁻¹ for ester; ¹H NMR: δ 4.5–5.0 ppm for benzyl CH₂, δ 6.5–7.5 ppm for thiophene protons) .

Q. How can spectroscopic inconsistencies in structural characterization be resolved?

  • Contradiction Analysis :

  • NMR Signal Splitting : If aromatic protons (e.g., thiophene or benzyl groups) show unexpected splitting, use deuterated DMSO or CDCl₃ to identify solvent interactions. Variable-temperature NMR can resolve dynamic effects like rotamerism .
  • Missing NH₂ Peaks : In DMSO-d₆, NH₂ protons may broaden due to hydrogen bonding. Use D₂O shake tests or ¹³C NMR to confirm NH₂ presence indirectly (e.g., C-6 at δ 155–160 ppm) .
    • Cross-Validation : Pair NMR with FT-IR (to confirm functional groups) and mass spectrometry (HRMS for molecular ion [M+H]⁺) .

Advanced Research Questions

Q. What computational and experimental strategies are effective for studying conformational polymorphism in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: ethanol/acetone). Use SHELX software for structure refinement. Analyze hydrogen-bonding motifs (e.g., N–H⋯O/N interactions) and compare with DFT-optimized geometries .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π, π–π stacking) using CrystalExplorer. Compare fingerprint plots for polymorphs I and II to identify packing differences .
    • Case Study : For the isobutyl analog, polymorph I showed stronger N–H⋯O bonds (2.85 Å) vs. polymorph II (3.10 Å), altering thermal stability .

Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?

  • Mechanistic Insights :

  • Calcium Channel Blockade : For the ethyl analog, ex vivo tracheal relaxation (EC₅₀ ~96 µM) was linked to L-type Ca²⁺ channel inhibition. Use patch-clamp assays to validate voltage-gated Ca²⁺ current suppression .
  • Docking Studies : Dock the compound into a calcium channel model (e.g., PDB: 6JP5). Key interactions: pyran carbonyl with Arg45 (salt bridge), thiophene π-stacking with Phe7 .
    • Advanced Assays : Combine organ bath experiments (isolated rat trachea) with cAMP ELISA to rule out PDE-mediated effects .

Q. What strategies mitigate corrosion inhibition discrepancies in electrochemical studies?

  • Data Reconciliation :

  • Electrochemical Impedance Spectroscopy (EIS) : For mild steel in HCl, compare charge-transfer resistance (Rₐₜ) with/without the compound. Use DFT to correlate inhibition efficiency with HOMO/LUMO energies (e.g., higher HOMO = better electron donation) .
  • Contradictions : If experimental efficiency deviates from DFT predictions, check adsorption isotherms (Langmuir vs. Temkin) to identify multilayer adsorption or surface heterogeneity .

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